N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495190
InChI: InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3
SMILES:
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester

CAS No.:

Cat. No.: VC16495190

Molecular Formula: C19H23NO2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester -

Specification

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
IUPAC Name ethyl 2-(benzylamino)-2-phenylbutanoate
Standard InChI InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3
Standard InChI Key YETKYCLVMZREBS-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

N-Benzyl-2-ethyl-2-phenylglycine ethyl ester features a glycine core modified with three substituents:

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the amino nitrogen.

  • Ethyl (C2H5\text{C}_2\text{H}_5) and phenyl (C6H5\text{C}_6\text{H}_5) groups at the α-carbon of the glycine backbone.

  • An ethyl ester (COOCH2CH3\text{COOCH}_2\text{CH}_3) functionalizing the carboxyl group.

This substitution pattern enhances steric bulk and lipophilicity compared to simpler derivatives like N-benzylglycine ethyl ester (C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2, MW 193.24) . The ethyl and phenyl groups at the α-carbon likely influence conformational flexibility and intermolecular interactions, which are critical for biological activity.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight297.39 g/mol
Density1.1 g/cm³
Boiling Point408.2 °C at 760 mmHg
SolubilityLow in water; soluble in organic solvents (e.g., toluene, dichloromethane)

The high boiling point suggests stability in reflux conditions, while low water solubility aligns with its lipophilic character. Comparative data for related compounds, such as N-phenylglycine ethyl ester (melting point: 53–56 °C, boiling point: 140 °C at 8 mmHg) , highlight how substituents modulate physical behavior.

Synthesis and Manufacturing

Reaction Pathways

  • Alkylation: Introducing ethyl and phenyl groups at the α-carbon via nucleophilic substitution or Friedel-Crafts alkylation.

  • Esterification: Protecting the carboxyl group as an ethyl ester using ethanol under acidic conditions.

A hypothetical synthesis route might involve:

  • Starting with 2-ethyl-2-phenylglycine.

  • Performing N-benzylation using benzyl bromide in the presence of a base (e.g., K2_2CO3_3).

  • Esterifying the carboxyl group with ethanol and sulfuric acid.

Catalytic and Solvent Systems

The patent CN1477095A outlines a catalytic system of pyridine and xylene (1:1 to 5:1 weight ratio) for N-benzylglycine ethyl ester synthesis. For the target compound, similar catalysts could facilitate benzylation, while polar aprotic solvents like dimethylformamide (DMF) might improve yields in α-alkylation steps. Reaction temperatures of 110–140°C and anhydrous sodium sulfate as a drying agent are plausible based on prior art .

Applications in Pharmaceutical and Industrial Chemistry

Catalysis and Material Science

In industrial settings, the compound’s aromatic groups may stabilize metal catalysts in cross-coupling reactions. For instance, palladium complexes with benzylamine ligands are effective in Suzuki-Miyaura couplings, suggesting that N-benzyl-2-ethyl-2-phenylglycine ethyl ester could serve as a ligand precursor.

Comparative Analysis with Structural Analogs

The table below contrasts the target compound with related glycine derivatives:

CompoundMolecular FormulaMolecular WeightKey Features
N-Benzylglycine ethyl esterC11_{11}H15_{15}NO2_2193.24Simpler structure; no α-substituents
N-Phenylglycine ethyl esterC10_{10}H13_{13}NO2_2179.22Phenyl group at nitrogen; lower MW
2-EthylphenylglycineC10_{10}H13_{13}NO2_2179.22Ethyl substitution on phenyl ring

The target compound’s higher molecular weight and lipophilicity (calculated logP ≈ 4.2) may improve membrane permeability in drug delivery applications compared to analogs .

Research Gaps and Future Directions

Despite its potential, experimental data on N-benzyl-2-ethyl-2-phenylglycine ethyl ester remain scarce. Critical research priorities include:

  • Synthetic Optimization: Developing efficient, scalable routes with characterization by 1H NMR^1\text{H NMR} and HPLC.

  • Biological Screening: Evaluating antimicrobial, anticancer, and enzymatic inhibition profiles.

  • Computational Studies: Modeling interactions with biological targets (e.g., kinases, GPCRs) using molecular docking.

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